N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure Analysis
In the study of chemical structures, the examination of N,N′-bis(substituted)oxamide compounds, including those with characteristics similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, has shown distinct molecular configurations. For instance, a specific N,N′-bis(substituted)oxamide compound displayed a chlorohydroxyphenyl ring plane at a distinct angle to the oxalamide unit, contributing to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds (Wang, Zheng, Li, & Wu, 2016).
Synthesis and Characterization of Related Compounds
Research into the synthesis and characterization of compounds related to this compound has led to the development of various derivatives with potential pharmacological activities. For example, the synthesis of a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed compounds with promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Molecular Target Identification
The discovery and structure-activity relationship studies of compounds akin to this compound have enabled the identification of molecular targets and mechanisms of action. For instance, a novel apoptosis inducer was identified through caspase- and cell-based high-throughput screening, demonstrating activity against breast and colorectal cancer cell lines. The molecular target for one such compound was identified as TIP47, an IGF II receptor-binding protein, illustrating the potential for developing targeted anticancer therapies (Zhang et al., 2005).
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-2-1-9(6-17)12(5-11)19-15(22)14(21)18-7-13(20)10-3-4-23-8-10/h1-5,8,13,20H,7H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAUUTSDMLOGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.